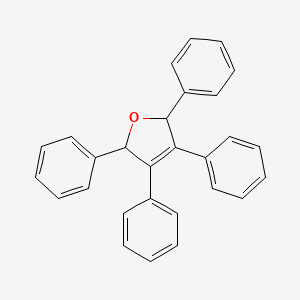
2,3,4,5-Tetraphenyl-2,5-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetraphenyl-2,5-dihydrofuran is an organic compound characterized by a furan ring substituted with four phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetraphenyl-2,5-dihydrofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,4-diphenyl-1,3-butadiene with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene, and requires heating to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, are likely applied to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetraphenyl-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dione derivatives, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
2,3,4,5-Tetraphenyl-2,5-dihydrofuran has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,3,4,5-tetraphenyl-2,5-dihydrofuran exerts its effects involves interactions with various molecular targets. The phenyl groups enhance the compound’s ability to participate in π-π interactions and hydrogen bonding, influencing its reactivity and stability. These interactions are crucial in its role as a catalyst or intermediate in organic synthesis .
Comparison with Similar Compounds
Tetraphenyl-1,3-butadiene: Shares structural similarities but lacks the furan ring, affecting its reactivity and applications.
2,3,4,5-Tetraphenylfuran: Similar in structure but differs in the degree of hydrogenation, impacting its chemical properties.
Uniqueness: 2,3,4,5-Tetraphenyl-2,5-dihydrofuran is unique due to its combination of a furan ring with multiple phenyl substitutions, providing a distinct set of chemical and physical properties that make it valuable in various research and industrial applications .
Properties
CAS No. |
61542-11-8 |
|---|---|
Molecular Formula |
C28H22O |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2,3,4,5-tetraphenyl-2,5-dihydrofuran |
InChI |
InChI=1S/C28H22O/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20,27-28H |
InChI Key |
VSROUIURUMEXCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















